
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 has been shown to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting MEK, 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine blocks the downstream activation of MAPK and its associated signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its specificity for MEK, which allows for the selective inhibition of the MAPK signaling pathway. This makes it a useful tool for studying the role of this pathway in various biological processes, including cancer. However, one limitation of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are many potential future directions for research involving 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine. One area of interest is the development of combination therapies that incorporate 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine with other cancer treatments, such as immunotherapy. Another area of interest is the development of new MEK inhibitors with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine in various diseases.
Méthodes De Synthèse
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 6-methyl-4-pyrimidinamine with 4-morpholinylphenylamine in the presence of a catalyst such as palladium on carbon. The resulting product can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colon, and pancreatic cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-methyl-2-morpholin-4-yl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(17-13-5-3-2-4-6-13)18-15(16-12)19-7-9-20-10-8-19/h2-6,11H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKOXWFGPNNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
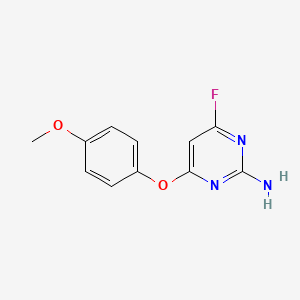
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)

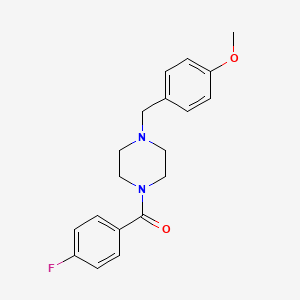
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

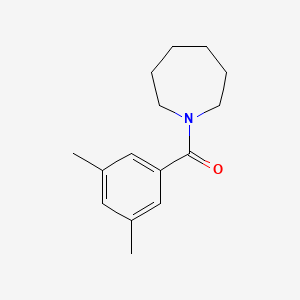
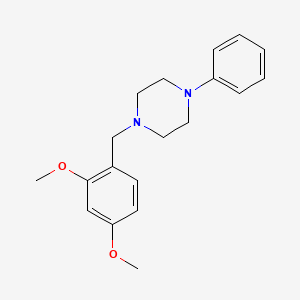
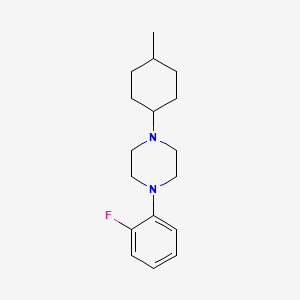
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)